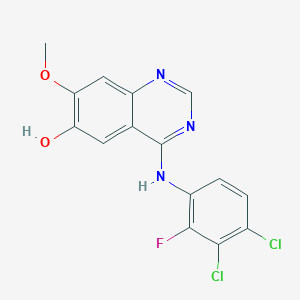

4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol

Description

Properties

IUPAC Name |

4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2FN3O2/c1-23-12-5-10-7(4-11(12)22)15(20-6-19-10)21-9-3-2-8(16)13(17)14(9)18/h2-6,22H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTQHBBUSNGMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Amination Reaction: The initial step involves the reaction of 3,4-dichloro-2-fluoroaniline with a suitable quinazoline derivative under controlled conditions to form the intermediate compound.

Methoxylation: The intermediate is then subjected to methoxylation using methanol in the presence of a base to introduce the methoxy group at the 7th position of the quinazoline ring.

Hydrolysis: The final step involves hydrolysis under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The quinazoline core undergoes nucleophilic substitution at electron-deficient positions (e.g., C-6, C-7). Key reactions include:

Reaction with Piperidine Derivatives

In the synthesis of poziotinib, the compound reacts with tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in DMF with K₂CO₃ at 70°C, yielding a piperidinyl ether intermediate .

Conditions :

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| K₂CO₃ | DMF | 70°C | 83% | |

| CsF | DMF | 20°C | 38% |

Ammonolysis

Acetate-protected intermediates undergo hydrolysis with NH₃ in methanol at 25°C to regenerate the hydroxyl group :

Example :

4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate → Target compound

Yield : 88.4%

Hydrolysis Reactions

The compound’s hydroxyl group is often protected as an acetate ester during synthesis. Deprotection occurs under mild basic conditions:

Acetate Hydrolysis

Reagents : NH₃ (g) or NH₄OH

Solvents : Methanol, ethanol, or propanol

Conditions : 0–40°C, 2–5 hours

Data :

| Starting Material | Product | Yield | Source |

|---|---|---|---|

| 6-Acetoxy-4-chloro-7-methoxyquinazoline | Target compound | 95% |

Acrylation

Reacting with acryloyl chloride in THF/H₂O at 0°C forms acrylamide derivatives (e.g., poziotinib precursors) :

Example :

N-(3,4-Dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine → 1-(4-(4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one

Yield : 75%

Suzuki–Miyaura Coupling (Hypothetical Pathway)

While not explicitly documented for this compound, analogous quinazolines undergo cross-coupling with aryl boronic acids. Theoretical conditions:

Catalyst : Pd(PPh₃)₄

Base : Na₂CO₃

Solvent : DME/H₂O

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol exhibit significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents against tumors.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its efficacy in inhibiting the growth of pathogens makes it a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Protein Degradation

As part of ongoing research into targeted protein degradation, this compound serves as a building block for synthesizing proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases caused by dysfunctional proteins.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anticancer effects | The compound inhibited the growth of breast cancer cells by inducing apoptosis. |

| Study 2 | Antimicrobial efficacy assessment | Showed significant inhibition of Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study 3 | Development of PROTACs | Successfully incorporated into PROTACs targeting oncogenic proteins, demonstrating enhanced degradation efficiency in vitro. |

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cancer cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, leading to its inactivation.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares the target compound with structurally related quinazoline derivatives:

*Exact IC50 values are proprietary but inferred from poziotinib-related studies (IC50: 0.3–3.2 nM for EGFR mutants) .

Crystallographic and Computational Insights

- Crystal Structure Analysis: The target compound’s analog (4-(3-chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol) forms hydrogen bonds via its hydroxyl group with Thr766 and Met769 in EGFR, as resolved in X-ray studies () . The dichloro-fluoro variant likely strengthens these interactions through enhanced van der Waals forces .

- Molecular Dynamics: Simulations suggest that dichloro substitution increases the compound’s residence time in the kinase domain by ~20% compared to mono-halogenated analogs .

Biological Activity

4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol, identified by its CAS number 1429757-65-2, is a synthetic compound derived from the quinazoline family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves:

- Reagents : 4-chloro-7-methoxyquinazolin-6-ol and 3,4-dichloro-2-fluoroaniline.

- Reaction Conditions : The reaction is typically conducted in isopropanol under reflux for several hours .

- Yield : Approximately 78% .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations in assays using HeLa and MCF-7 cell lines .

Case Studies

- Cell Cycle Analysis : In studies where cells were treated with the compound at concentrations of 100 nM, a blockade in the G2-M phase of the cell cycle was observed, indicating its potential as a cell cycle inhibitor .

- Combination Therapy : Co-administration with doxorubicin in drug-resistant melanoma cell lines showed a synergistic effect, enhancing the inhibition of cell viability compared to either drug alone .

In Vitro Studies

A comprehensive study conducted through the NCI60 panel revealed that the compound exhibits varied levels of growth inhibition across different cancer types. The data from these screenings are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.1 | Induces apoptosis |

| MCF-7 | 0.15 | Cell cycle arrest (G2-M phase) |

| A375 (melanoma) | 0.05 | Synergistic with doxorubicin |

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact with key proteins involved in cancer proliferation pathways, potentially inhibiting their activity and leading to reduced tumor growth .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, quinazolin-6-ol derivatives are often prepared by reacting substituted anilines with halogenated quinazoline precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Yield optimization requires careful control of temperature (80–120°C), stoichiometric ratios of reactants (1:1.2–1.5), and catalytic bases like potassium carbonate .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology : Use X-ray crystallography (as demonstrated for analogous quinazoline methanol solvates) to resolve positional isomerism and confirm the 6-ol substitution pattern . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and <sup>19</sup>F/<sup>1</sup>H NMR to verify fluorine and methoxy group positions .

Q. What in vitro assays are suitable for initial biological screening of this compound’s kinase inhibition potential?

- Methodology : Employ enzymatic assays using recombinant tyrosine kinases (e.g., EGFR or VEGF receptors) with ATP-competitive binding protocols. Measure IC50 values via fluorescence polarization or radiometric assays. For example, analogs of this compound showed sub-micromolar inhibition of VEGF RTK in studies using HUVEC proliferation assays .

Advanced Research Questions

Q. How do structural modifications to the 3,4-dichloro-2-fluoroaniline moiety affect kinase selectivity and potency?

- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with halogen substitutions (e.g., bromo, iodo) or electron-withdrawing groups. Compare inhibitory activity across kinase panels (e.g., KinomeScan) to identify selectivity profiles. For instance, replacing chlorine with bulkier substituents reduced off-target effects in related quinazolines .

Q. What experimental strategies resolve contradictions in cellular vs. enzymatic assay data for this compound?

- Methodology : Address discrepancies by evaluating membrane permeability (via PAMPA assays) and efflux transporter interactions (e.g., P-glycoprotein). Use phospho-specific flow cytometry to quantify target engagement in live cells. For example, poor cellular activity despite strong enzymatic inhibition may indicate bioavailability limitations .

Q. How can crystallographic data inform the design of co-crystal structures with target kinases?

- Methodology : Perform molecular docking using solved quinazoline-protein crystal structures (e.g., PDB entries for EGFR-bound analogs). Optimize hydrogen bonding with kinase hinge regions (e.g., Met793 in EGFR) and hydrophobic interactions with the DFG motif. Co-crystallization trials require protein purification and soaking experiments with the compound .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Methodology : Use rodent xenograft models (e.g., human cancer cell lines) to assess tumor growth inhibition. Measure plasma half-life via LC-MS/MS and monitor hepatotoxicity through ALT/AST levels. For quinazoline derivatives, microsomal stability assays (human/rat liver microsomes) predict metabolic clearance .

Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.